N-NITROSO-N-METHYL-3-AMINOPROPIONIC ACID

Übersicht

Beschreibung

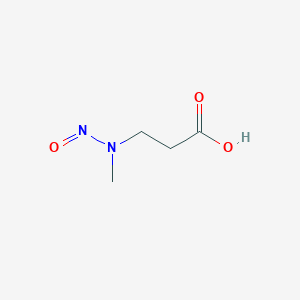

3-(N-Nitroso-N-methylamino)propionic acid is a chemical compound with the molecular formula C4H8N2O3. It is characterized by the presence of a nitroso group attached to a methylamino group, which is further connected to a propionic acid moiety. This compound is of interest due to its potential biological activity and its role in various chemical reactions.

Vorbereitungsmethoden

The synthesis of 3-(N-Nitroso-N-methylamino)propionic acid typically involves the nitrosation of N-methylamino propionic acid. This can be achieved by reacting N-methylamino propionic acid with nitrous acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

3-(N-Nitroso-N-methylamino)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the nitroso group can yield amines.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

NMPA serves as a building block in organic synthesis. Its unique structure allows it to be utilized in creating more complex organic molecules. The compound's reactivity makes it suitable for various synthetic pathways, including:

- Oxidation : Converting the nitroso group into nitro compounds.

- Reduction : Transforming the nitroso group into amines.

- Substitution Reactions : Allowing for the introduction of different functional groups.

Biology

Research on NMPA includes studies on its biological activity and interactions with biomolecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property makes NMPA a candidate for studying enzyme inhibition and signaling pathway modulation .

Medicine

NMPA is being investigated for its potential therapeutic applications, particularly in cancer research. Its ability to interact with biological molecules may lead to the development of novel anticancer agents or diagnostic tools. Studies are ongoing to evaluate its efficacy and safety in clinical settings .

Industry

In industrial applications, NMPA is explored for developing new materials and chemical processes. Its reactivity can be harnessed in the production of specialty chemicals and polymers, contributing to advancements in material science .

In a study examining the effects of NMPA on cellular mechanisms, researchers found that the compound inhibited specific enzymes involved in cell proliferation. This inhibition was linked to changes in signaling pathways that regulate cell growth, suggesting potential applications in cancer treatment .

Case Study 2: Environmental Impact

Another study focused on the presence of N-nitroso compounds, including NMPA, in tobacco products. The findings highlighted the need for monitoring these compounds due to their carcinogenic potential, emphasizing the importance of regulatory measures in tobacco manufacturing .

Wirkmechanismus

The mechanism of action of 3-(N-Nitroso-N-methylamino)propionic acid involves its interaction with cellular components. The nitroso group can interact with proteins and nucleic acids, leading to modifications that affect cellular functions. The compound may also generate reactive oxygen species, contributing to oxidative stress and cellular damage. These interactions can influence various molecular pathways, including those involved in cell signaling and apoptosis.

Vergleich Mit ähnlichen Verbindungen

3-(N-Nitroso-N-methylamino)propionic acid can be compared with other nitroso compounds such as N-nitrosodimethylamine and N-nitrosodiethylamine. While these compounds share the nitroso functional group, they differ in their alkyl chain lengths and specific biological activities. The unique structure of 3-(N-Nitroso-N-methylamino)propionic acid, with its propionic acid moiety, distinguishes it from other nitroso compounds and contributes to its specific chemical and biological properties.

Similar compounds include:

- N-nitrosodimethylamine

- N-nitrosodiethylamine

- N-nitrosomethylphenylamine

These compounds are studied for their potential carcinogenicity and their roles in various chemical reactions.

Biologische Aktivität

N-Nitroso-N-methyl-3-aminopropionic acid (NMMA) is a nitrosoamine compound that has garnered attention due to its potential biological activities, particularly its interactions with biomolecules and implications in health-related contexts. This article delves into the biological activity of NMMA, summarizing its mechanisms of action, toxicity, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group attached to a methylated amine. Its molecular formula is , and it can be synthesized through the reaction of methyl 3-aminopropanoate with nitrosating agents like sodium nitrite in acidic conditions .

The biological activity of NMMA is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in protein structure and function, resulting in various biological effects such as:

- Enzyme Inhibition : NMMA can inhibit enzyme activity by modifying active sites, which may disrupt metabolic pathways.

- Signal Transduction Modulation : The compound may influence signaling pathways by altering receptor functions or downstream signaling molecules.

Toxicological Profile

Research has indicated that nitroso compounds, including NMMA, are associated with various toxicological effects. Key findings include:

- Neurotoxicity : NMMA has been implicated in neurotoxic effects similar to those observed with other nitroso compounds. For instance, studies have shown that related compounds like 3-nitropropionic acid (3-NP) induce neurodegeneration by inhibiting succinate dehydrogenase (SDH), leading to excitotoxicity and neuronal death .

- Carcinogenic Potential : N-Nitroso compounds are known carcinogens. Epidemiological studies suggest a correlation between exposure to nitrosamines during pregnancy and an increased risk of brain tumors in children. This raises concerns about the potential developmental toxicity of NMMA when exposure occurs in utero .

Case Studies on NMMA and Related Compounds

- Neurodegenerative Models : In animal studies, the administration of 3-NP has been used as a model for Huntington's disease (HD). Similar mechanisms may be expected for NMMA due to structural similarities. Chronic exposure to 3-NP results in behavioral changes and biochemical markers indicative of neurodegeneration, suggesting that NMMA could exhibit comparable neurotoxic effects .

- Epidemiological Studies : A case-control study examined the link between maternal exposure to nitrosamines and childhood brain tumors. The study found significant associations between exposure to nitrosamine-containing substances and increased tumor risk, highlighting the potential implications of NMMA exposure during critical developmental periods .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Toxicity Profile |

|---|---|---|

| N-Nitroso-N-methyl-3-amino- | Covalent modification of proteins | Potentially neurotoxic and carcinogenic |

| propionic acid (NMMA) | ||

| 3-Nitropropionic Acid (3-NP) | Inhibition of succinate dehydrogenase | Induces neurodegeneration |

| N-Nitrosodimethylamine | DNA alkylation | Strong carcinogen |

Eigenschaften

IUPAC Name |

3-[methyl(nitroso)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVIGHIXBBLOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146725 | |

| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10478-42-9 | |

| Record name | 3-(Methylnitrosoamino)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10478-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010478429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-NITROSO-N-METHYLAMINO)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GDQ24CJD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.